Nonanamide, 4-hydroxy-N-methyl-
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Overview
Description
Nonanamide, 4-hydroxy-N-methyl-, also known as N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, is an organic compound belonging to the class of capsaicinoids. It is a synthetic analog of capsaicin, the active component in chili peppers, and is known for its pungent properties. This compound is used in various applications, including as a flavoring agent, in pharmaceuticals, and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonanamide, 4-hydroxy-N-methyl-, can be synthesized through the condensation of nonanoic acid with 4-hydroxy-3-methoxybenzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of Nonanamide, 4-hydroxy-N-methyl-, may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The process includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: Nonanamide, 4-hydroxy-N-methyl-, can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the functional group introduced.
Scientific Research Applications
Nonanamide, 4-hydroxy-N-methyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of capsaicinoids.
Biology: The compound is used to investigate the biological effects of capsaicinoids, including their interaction with sensory neurons and pain receptors.
Medicine: It is explored for its potential analgesic and anti-inflammatory properties, making it a candidate for developing new pain relief medications.
Industry: Nonanamide, 4-hydroxy-N-methyl-, is used in the food industry as a flavoring agent to impart spiciness to various products.
Mechanism of Action
Nonanamide, 4-hydroxy-N-methyl-, is similar to other capsaicinoids such as capsaicin and dihydrocapsaicin. it has unique properties that distinguish it from these compounds:
Capsaicin: Both compounds activate the TRPV1 receptor, but Nonanamide, 4-hydroxy-N-methyl-, is less pungent and has a lower binding affinity.
Dihydrocapsaicin: Similar in structure and function, but Nonanamide, 4-hydroxy-N-methyl-, has different pharmacokinetic properties and stability.
Comparison with Similar Compounds
- Capsaicin
- Dihydrocapsaicin
- Nordihydrocapsaicin
- Homodihydrocapsaicin
These comparisons highlight the unique aspects of Nonanamide, 4-hydroxy-N-methyl-, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-hydroxy-N-methylnonanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-6-9(12)7-8-10(13)11-2/h9,12H,3-8H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLNDEFVVNYQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC(=O)NC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451679 |
Source
|
Record name | Nonanamide, 4-hydroxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57753-57-8 |
Source
|
Record name | Nonanamide, 4-hydroxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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